2-Bromo-4-iodo-6-nitrophenol
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Overview
Description
2-Bromo-4-iodo-6-nitrophenol is an organic compound with the molecular formula C6H3BrINO3 It is a derivative of phenol, characterized by the presence of bromine, iodine, and nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol. The process includes:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Iodination: The brominated phenol is then iodinated using iodine and an oxidizing agent to introduce the iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodo-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, iodine, and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidizing the phenolic group.
Major Products:
Scientific Research Applications
2-Bromo-4-iodo-6-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-nitrophenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Bromo-4-nitrophenol: Lacks the iodine atom and has different reactivity and applications.
4-Iodo-2-nitrophenol: Lacks the bromine atom and exhibits different chemical properties.
2-Bromo-4-iodophenol: Lacks the nitro group and has distinct chemical behavior.
Biological Activity
2-Bromo-4-iodo-6-nitrophenol is a halogenated phenolic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine, iodine, and nitro groups, imparts distinct biological activities that are of significant interest.
The molecular formula of this compound is C6H3BrINO3. The compound's structure allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic attack due to the electron-withdrawing nature of the nitro group and halogens.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology and toxicology. Key areas of focus include:
- Antimicrobial Activity : Research indicates that halogenated phenols exhibit significant antimicrobial properties. The presence of multiple halogens enhances their ability to disrupt microbial cell membranes.
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis.
- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes, which may be relevant in treating diseases associated with enzyme overactivity.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a range of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects on Cancer Cells : In vitro studies conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours .
- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters reported that this compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound can induce oxidative stress within cells, leading to cellular damage and apoptosis.
- Electrophilic Nature : The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, allowing it to interact with cellular macromolecules such as proteins and nucleic acids.
- Disruption of Membrane Integrity : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
Comparative Analysis
A comparison with structurally similar compounds reveals that the specific arrangement of bromine, iodine, and nitro groups significantly influences biological activity:
Compound Name | MIC (µg/mL) | IC50 (µM) | Main Activity |
---|---|---|---|
This compound | 32 | 15 | Antimicrobial/Cytotoxic |
4-Bromo-2-nitrophenol | 64 | Not reported | Antimicrobial |
Iodoacetic acid | Not reported | 20 | Cytotoxic |
Properties
IUPAC Name |
2-bromo-4-iodo-6-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLUBOLLAVRTNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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